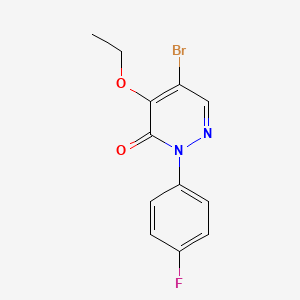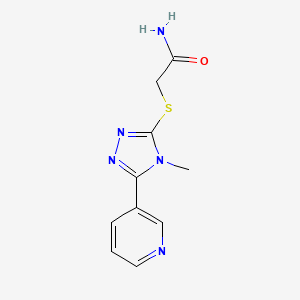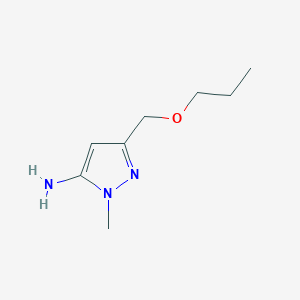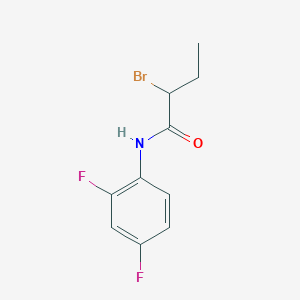![molecular formula C19H27BrN2O2 B2398663 2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one CAS No. 1706179-78-3](/img/structure/B2398663.png)
2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as piperidines, which have been studied extensively for their pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of bromophenyl derivatives for various applications. For example, the study on the synthesis, characterization, and biological evaluation of related compounds highlights methodologies for creating bromophenyl derivatives and assessing their potential biological activities (Sherekar, Kakade, & Padole, 2021). Such research demonstrates the interest in developing new compounds with potential therapeutic uses.
Potential Biological Applications
Studies have investigated the biological activities of bromophenyl derivatives, including antimicrobial properties. For instance, research on bromophenols isolated from marine red algae identified several compounds with moderate to excellent antimicrobial activities (Xu et al., 2003). This suggests that bromophenyl derivatives, including those structurally related to "2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one", could be explored for antimicrobial applications.
Environmental and Toxicological Studies
Environmental studies have also been conducted on bromophenyl compounds, such as the investigation into the dechlorination of methoxychlor by bacterial species, highlighting the environmental fate and potential biodegradation pathways of organochlorine compounds (Satsuma & Masuda, 2012). This line of research is essential for understanding the environmental impact of bromophenyl derivatives and developing strategies for pollution mitigation.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-12-21(13-9-18)17-6-10-22(11-7-17)19(23)14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFVOUZXTUIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2398584.png)

![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)
![N-[2-(4-Chlorophenyl)-2-methoxyethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2398589.png)


![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

